Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate
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Overview
Description
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an ethyl ester group, a dimethylamino group attached to a phenyl ring, and a keto group on a hexanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate typically involves the reaction of ethyl cyanoacetate with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 70°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the keto and ester groups can participate in various biochemical reactions. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate can be compared with other similar compounds, such as:
N,N-Dimethylaniline: A precursor in the synthesis of the compound, known for its use in dye production.
Ethyl cyanoacetate: Another precursor, used in the synthesis of various organic compounds.
Dimethylaminobenzene: Similar in structure, used in the production of dyes and pigments.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-[3-(dimethylamino)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-20-16(19)11-6-5-10-15(18)13-8-7-9-14(12-13)17(2)3/h7-9,12H,4-6,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFKYGNWYKXGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251534 |
Source
|
Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-86-2 |
Source
|
Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(dimethylamino)-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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